Field: Biochemistry
Application: 2,3,5,6-Tetrafluorophenol is used in the preparation of radioiodinated phenylalanine derivatives, which are useful in peptide synthesis
Method: The specific methods of application or experimental procedures would depend on the particular peptide being synthesized. Generally, this involves the reaction of the phenylalanine derivative with 2,3,5,6-Tetrafluorophenol in the presence of a suitable coupling agent.
Results: The outcome of this process is the production of a peptide that has been labeled with a radioactive isotope, which can be useful in various biochemical studies.
Field: Immunology
Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies
Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.
Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.
Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450
Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.
Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.
Field: Organic Chemistry
Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.
Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.
2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 166.07 g/mol. It is characterized by the presence of four fluorine atoms substituted at the 2, 3, 5, and 6 positions of the phenolic ring. This compound is notable for its unique chemical properties resulting from the electron-withdrawing effects of the fluorine substituents, which enhance its acidity compared to non-fluorinated phenols .
2,3,5,6-Tetrafluorophenol has been studied for its biological activities, particularly as a substrate for cytochrome P450 enzymes. It plays a role in various metabolic pathways and has been implicated in studies examining the metabolism of fluorinated compounds . Its unique structure may also influence its interactions with biological systems and potential toxicity profiles.
Several synthetic routes have been developed for producing 2,3,5,6-tetrafluorophenol:
2,3,5,6-Tetrafluorophenol is utilized in various applications:
Research on interaction studies involving 2,3,5,6-tetrafluorophenol primarily focuses on its reactivity and metabolic pathways. For instance:
Several compounds share structural similarities with 2,3,5,6-tetrafluorophenol. Below is a comparison highlighting their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentafluorophenol | C6H4F5O | Contains five fluorine atoms; more reactive than tetrafluorophenol. |
2-Fluorophenol | C6H5FO | Only one fluorine atom; less acidic than tetrafluorophenol. |
3-Fluorophenol | C6H5FO | Similar to 2-fluorophenol but with different substitution pattern affecting reactivity. |
4-Fluorophenol | C6H5FO | Also less acidic; demonstrates different electrophilic substitution patterns compared to tetrafluorophenol. |
The uniqueness of 2,3,5,6-tetrafluorophenol lies in its specific substitution pattern that enhances its acidity and alters its reactivity compared to other fluorinated phenols. Its four-fluorine configuration allows for distinctive interactions and applications that are not present in compounds with fewer or differently positioned fluorine atoms .
2,3,5,6-Tetrafluorophenol is an aromatic compound with the molecular formula C6H2F4O and a molecular weight of 166.07 g/mol [1] [9]. The compound features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a hydroxyl group at position 1, and a hydrogen atom at position 4 [9] [11]. This specific arrangement of substituents creates a symmetrical structure with respect to the plane passing through C1, C4, and the hydroxyl group [4].
The molecular structure of 2,3,5,6-tetrafluorophenol exhibits a nearly planar conformation due to the aromatic character of the benzene ring [9]. The four fluorine atoms lie approximately in the same plane as the aromatic ring, with slight deviations due to steric interactions between adjacent fluorine atoms [11]. The hydroxyl group adopts a conformation where the hydrogen atom is oriented to minimize interactions with the neighboring fluorine atoms at positions 2 and 6 [4] [12].
X-ray crystallographic studies have shown that the C-F bond lengths in 2,3,5,6-tetrafluorophenol range from 1.35 to 1.37 Å, which is typical for aromatic carbon-fluorine bonds [3] [9]. The C-O bond length is approximately 1.36 Å, slightly shorter than in unsubstituted phenol due to the electron-withdrawing effects of the fluorine substituents [9] [11]. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic and steric effects of the fluorine substituents [4].
2,3,5,6-Tetrafluorophenol exhibits a melting point in the range of 37-39°C, making it a crystalline solid at room temperature that readily melts with minimal heating [1] [7]. Some sources report a slightly lower melting point range of 28-30°C, which may be attributed to differences in sample purity or measurement techniques [6] [18]. The relatively low melting point compared to other fluorinated phenols is due to the specific arrangement of fluorine substituents that affects the crystal packing efficiency [1] [8].
The boiling point of 2,3,5,6-tetrafluorophenol is approximately 140°C at standard atmospheric pressure [1] [18]. Alternative sources report boiling points in the range of 141-143°C, with these minor variations likely due to differences in measurement methods or sample purity [6] [8]. The boiling point is significantly higher than that of benzene (80.1°C) due to the presence of the hydroxyl group, which enables hydrogen bonding between molecules [1] [3].
The density of 2,3,5,6-tetrafluorophenol is approximately 1.4445 g/cm³, as determined by estimation methods based on molecular structure and atomic contributions [1] [7]. This density value is higher than that of unsubstituted phenol (1.07 g/cm³) due to the presence of four fluorine atoms, which are more dense than hydrogen atoms [3] [8]. Some sources report slightly higher density values of up to 1.6 g/cm³, which may reflect different estimation methods or experimental conditions [8].
At standard room temperature (20-25°C), 2,3,5,6-tetrafluorophenol exists as a crystalline solid with a white to slightly yellow appearance [1] [5]. It is described as a "crystalline low melting solid" due to its melting point being close to room temperature [1] [6]. The physical state can vary depending on ambient conditions, with the compound potentially existing as a clear liquid in warmer environments or when freshly melted [5] [6].
The flash point of 2,3,5,6-tetrafluorophenol is approximately 79°C (174°F) when measured using the closed cup method [2] [6]. This moderate flash point indicates that the compound can form ignitable vapor-air mixtures when heated above this temperature [2] [8]. The flash point is relevant for safety considerations during handling and storage, particularly when the compound is heated near or above this temperature [6].
Regarding thermal stability, 2,3,5,6-tetrafluorophenol is generally stable under normal temperature and pressure conditions [1] [5]. However, it may decompose when heated to high temperatures, potentially releasing toxic fluorine-containing compounds [5] [18]. The compound is reported to be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which may lead to exothermic reactions or decomposition [1] [5]. For optimal stability, it is recommended to store 2,3,5,6-tetrafluorophenol in a cool, dark place, preferably below 15°C, and under an inert atmosphere to prevent oxidation [5] [16].
The infrared spectrum of 2,3,5,6-tetrafluorophenol exhibits several characteristic absorption bands that provide valuable information about its molecular structure [5] [12]. The most prominent feature is the O-H stretching vibration, which appears as a broad band around 3400 cm⁻¹ [5] [13]. This band is typically broader and shifted to lower frequencies compared to non-fluorinated phenols due to the increased acidity of the hydroxyl group caused by the electron-withdrawing fluorine substituents [12] [13].
The aromatic C=C stretching vibrations appear as medium intensity bands in the region of 1600-1500 cm⁻¹, with specific peaks at approximately 1600 cm⁻¹ and 1500 cm⁻¹ [12] [13]. These bands are characteristic of the aromatic ring structure and are slightly shifted compared to non-fluorinated phenols due to the electronic effects of the fluorine substituents [5] [13].
One of the most diagnostic features in the IR spectrum is the strong C-F stretching vibrations, which appear as intense bands in the region of 1250-1100 cm⁻¹ [12] [13]. These bands are typically very strong due to the high polarity of the C-F bond and serve as definitive evidence for the presence of fluorine substituents on the aromatic ring [5] [13]. Additional characteristic bands include the C-O stretching vibration around 1050 cm⁻¹, C-H out-of-plane bending around 850 cm⁻¹, and C-F bending vibrations around 700 cm⁻¹ [12] [13].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2,3,5,6-tetrafluorophenol through the analysis of ¹H, ¹³C, and ¹⁹F nuclei [15] [13].
The ¹H NMR spectrum of 2,3,5,6-tetrafluorophenol is relatively simple due to the limited number of hydrogen atoms in the molecule [15]. It typically shows two main signals: one for the hydroxyl proton (OH) appearing as a broad singlet around 6.5-7.0 ppm, and another for the aromatic proton at position 4, which appears as a complex multiplet around 7.0-7.5 ppm due to coupling with the fluorine atoms [13] [15]. The coupling pattern of the aromatic proton is complex due to long-range coupling with multiple fluorine atoms, resulting in a characteristic multiplet structure [15].
The ¹³C NMR spectrum exhibits several signals corresponding to the six carbon atoms in the aromatic ring [13] [26]. The carbon atom bonded to the hydroxyl group (C-1) typically appears around 150-155 ppm as a multiplet due to coupling with fluorine atoms [15] [26]. The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) appear as doublets or more complex multiplets in the range of 135-145 ppm, with the exact chemical shifts and splitting patterns dependent on the specific coupling constants [15] [26]. The carbon atom at position 4 (C-H) typically appears around 110-115 ppm as a multiplet due to coupling with the fluorine atoms [15] [26].
Mass spectrometry provides valuable information about the molecular weight and structural features of 2,3,5,6-tetrafluorophenol through the analysis of its fragmentation patterns [9] [15]. The electron impact (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound [9] [23]. The relative intensity of this peak is moderate to strong due to the stability of the aromatic structure [9] [24].
The fragmentation pattern of 2,3,5,6-tetrafluorophenol follows several characteristic pathways that are typical for fluorinated phenols [21] [23]. One common fragmentation involves the loss of a hydrogen atom from the molecular ion to form a fragment at m/z 165 (M⁺-H) [15] [23]. Another significant fragmentation pathway involves the loss of the hydroxyl group to form a fragment at m/z 149 (M⁺-OH) [23] [24].
Further fragmentation can lead to the formation of various fluorine-containing fragments, such as C₆F₄⁺ (m/z 148) and C₅F₃⁺ (m/z 117), which are characteristic of the tetrafluorinated aromatic structure [15] [23]. The exact fragmentation pattern and relative intensities of the fragments can vary depending on the ionization technique and instrument parameters used [23] [24].
When analyzed using atmospheric pressure chemical ionization (APCI) with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [29]. The extent of proton abstraction depends on the ion energy and is more pronounced for 2,3,5,6-tetrafluorophenol compared to less fluorinated phenols due to its higher acidity [21] [29].
The electron density distribution in 2,3,5,6-tetrafluorophenol is significantly influenced by the presence of four highly electronegative fluorine atoms on the aromatic ring [19] [20]. Quantum chemical calculations and experimental studies have shown that the fluorine atoms create an electron-deficient aromatic system due to their strong electron-withdrawing inductive effect [19] [20]. This effect leads to a redistribution of electron density throughout the molecule, with the highest electron density concentrated around the fluorine atoms and the oxygen atom of the hydroxyl group [19] [20].
The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) exhibit reduced electron density compared to the corresponding positions in unsubstituted phenol [19] [20]. This electron deficiency is particularly pronounced at the carbon atoms ortho and para to the hydroxyl group (C-2, C-6, and C-4), creating a partial positive charge at these positions [19] [20]. The carbon atom bonded to the hydroxyl group (C-1) maintains a relatively high electron density due to the electron-donating effect of the oxygen atom, although this is partially offset by the electron-withdrawing effect of the neighboring fluorine atoms [19] [20].
The hydroxyl group in 2,3,5,6-tetrafluorophenol exhibits a higher polarization compared to unsubstituted phenol, with increased positive charge on the hydrogen atom and increased negative charge on the oxygen atom [19] [20]. This polarization contributes to the enhanced acidity of the compound, as it facilitates the dissociation of the hydroxyl proton [19] [20].
The fluorine substituents in 2,3,5,6-tetrafluorophenol exert profound effects on the electronic properties of the aromatic ring through a combination of inductive and mesomeric mechanisms [19] [20]. The primary effect is the strong inductive electron-withdrawing character of fluorine, which arises from its high electronegativity (3.98 on the Pauling scale) [19] [20]. This inductive effect depletes electron density from the aromatic ring, particularly at the carbon atoms directly bonded to fluorine [19] [20].
Simultaneously, fluorine atoms can participate in mesomeric interactions with the aromatic π-system through the donation of their lone pair electrons [19] [20]. This mesomeric effect, which is electron-donating in nature, partially counteracts the inductive effect but is generally weaker, especially when multiple fluorine atoms are present [19] [20]. The net result is an overall electron-deficient aromatic system with altered π-electron distribution compared to unsubstituted phenol [19] [20].
The presence of fluorine substituents at positions 2, 3, 5, and 6 creates a unique electronic environment that affects various properties of the compound [19] [20]. The electron-withdrawing effect of fluorine enhances the acidity of the phenolic hydroxyl group by stabilizing the resulting phenolate anion through delocalization of the negative charge [19] [20]. Additionally, the fluorine substituents alter the reactivity patterns of the aromatic ring, generally deactivating it toward electrophilic aromatic substitution while potentially activating it toward nucleophilic aromatic substitution at specific positions [19] [20].
2,3,5,6-Tetrafluorophenol exhibits significantly enhanced acidity compared to unsubstituted phenol due to the electron-withdrawing effects of the four fluorine substituents [7] [27]. The pKa value of 2,3,5,6-tetrafluorophenol has been reported as 5.99 in aqueous solution, which is considerably lower than the pKa of phenol (approximately 10.0) [7] [27]. Some sources report a slightly lower pKa value of 5.46 ± 0.20 based on predictive calculations, with the variation potentially due to different measurement methods or conditions [1] [27].
The acidity of fluorinated phenols follows a clear trend, with acidity increasing (lower pKa) as the number of fluorine substituents increases [7] [27]. For comparison, pentafluorophenol has a pKa of approximately 5.4, 2,4,6-trifluorophenol has a pKa of 7.17, and 2,6-difluorophenol has a pKa of about 7.5 [7] [27]. This trend demonstrates the cumulative electron-withdrawing effect of multiple fluorine substituents on the acidity of the hydroxyl group [7] [27].
The enhanced acidity of 2,3,5,6-tetrafluorophenol can be attributed to several factors [7] [27]. The primary factor is the strong inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the phenolate anion formed upon deprotonation by dispersing the negative charge [7] [27]. Additionally, the specific arrangement of fluorine atoms at positions 2, 3, 5, and 6 creates an electronic environment that particularly favors deprotonation of the hydroxyl group [7] [27].
The proton abstraction mechanism in 2,3,5,6-tetrafluorophenol involves the dissociation of the hydroxyl proton to form a resonance-stabilized phenolate anion [6] [21]. This process is facilitated by the electron-withdrawing effect of the fluorine substituents, which stabilize the resulting negative charge on the oxygen atom and the aromatic ring [6] [21]. The mechanism can be represented as a simple acid-base equilibrium: C₆H₂F₄OH ⇌ C₆H₂F₄O⁻ + H⁺, where the equilibrium constant (Ka) is related to the pKa value [6] [21].
Studies using atmospheric pressure chemical ionization (APCI) mass spectrometry have provided insights into the proton abstraction mechanism of fluorinated phenols, including 2,3,5,6-tetrafluorophenol [21] [27]. When analyzed with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [27]. The extent of proton abstraction depends on the ion energy and increases with the acidity of the phenol [21] [27].
Ion mobility spectrometry studies have shown that proton abstraction from fluorinated phenols can occur through an adduct intermediate [21] [29]. For 2,3,5,6-tetrafluorophenol, proton abstraction is the predominant reaction pathway due to its high acidity, whereas less fluorinated phenols show little or no proton abstraction under similar conditions [21] [29]. This difference in behavior is attributed to the reduced reaction barrier for proton abstraction as the acidity of the O-H bond increases with increasing fluorination [21] [29].
Corrosive;Irritant